molecular formula C10H21NO4 B6309975 tert-butyl N-[(2S)-1-ethoxy-3-hydroxypropan-2-yl]carbamate CAS No. 1334173-76-0

tert-butyl N-[(2S)-1-ethoxy-3-hydroxypropan-2-yl]carbamate

Cat. No.: B6309975
CAS No.: 1334173-76-0
M. Wt: 219.28 g/mol
InChI Key: RAOQXIVLJZKEOR-QMMMGPOBSA-N
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Description

tert-Butyl N-[(2S)-1-ethoxy-3-hydroxypropan-2-yl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an ethoxy group, and a hydroxypropan-2-yl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-ethoxy-3-hydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate epoxide or alcohol under basic conditions. One common method includes the reaction of tert-butyl carbamate with (S)-glycidol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(2S)-1-ethoxy-3-hydroxypropan-2-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed:

    Oxidation: The major products are often the corresponding ketones or aldehydes.

    Reduction: The major products are typically the corresponding alcohols or amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted carbamates.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in peptide synthesis.
  • Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

  • Utilized in the study of enzyme mechanisms and protein-ligand interactions.
  • Acts as a substrate or inhibitor in biochemical assays.

Medicine:

  • Investigated for potential therapeutic applications, including as a prodrug or drug delivery agent.
  • Studied for its role in modulating biological pathways and its potential use in treating diseases.

Industry:

  • Used in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reaction methodologies.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-ethoxy-3-hydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate, inhibitor, or modulator, affecting the activity of these targets. The pathways involved may include enzymatic catalysis, signal transduction, and metabolic processes.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-methylcarbamate
  • tert-Butyl N-phenylcarbamate

Comparison:

    tert-Butyl carbamate: Lacks the ethoxy and hydroxypropan-2-yl groups, making it less versatile in certain synthetic applications.

    tert-Butyl N-methylcarbamate: Contains a methyl group instead of the ethoxy and hydroxypropan-2-yl groups, leading to different reactivity and applications.

    tert-Butyl N-phenylcarbamate:

The unique combination of functional groups in tert-butyl N-[(2S)-1-ethoxy-3-hydroxypropan-2-yl]carbamate makes it particularly useful in a wide range of chemical and biological applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-ethoxy-3-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-5-14-7-8(6-12)11-9(13)15-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOQXIVLJZKEOR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@H](CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl N-(tert-butoxycarbonyl)-O-ethylserinate (2.7 g, 10.9 mmol) in THF (40 mL) was added lithium aluminum hydride (0.84 g, 22 mmol) at 0° C. The reaction mixture was allowed to warm to ambient temperature. After 1 hour, the reaction mixture was diluted with water, filtered, and concentrated under reduced pressure to give tert-butyl (1-ethoxy-3-hydroxypropan-2-yl)carbamate which was used without further purification. MS ESI calc'd. for C10H22NO4 [M+H]+ 220. found 220. 1H NMR (400 MHz, CDCl3) δ 5.21 (s, 1H), 3.78-3.59 (m, 3H), 3.58-3.56 (m, 2H), 3.52-3.45 (m, 2H), 1.44 (s, 9H), 1.18 (t, J=6.8 Hz, 3H).
Name
methyl N-(tert-butoxycarbonyl)-O-ethylserinate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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